molecular formula C5H5ClN2O2 B2610016 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 29400-84-8

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2610016
CAS No.: 29400-84-8
M. Wt: 160.56
InChI Key: FWSYEYQXPSSQMV-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid . Another method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions produce amides or esters .

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the carboxylic acid functionality, allows for diverse reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSYEYQXPSSQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29400-84-8
Record name 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (Intermediate 1A, 2.01 g, 10.7 mmol) in MeOH (8.2 mL) and THF (8.2 mL) was added 2N aq. NaOH solution (27 mL, 53.3 mmol). The reaction mixture was stirred at room temperature overnight, then cooled to 0° C. and neutralized with 1N aq. HCl solution (pH=3-4). The resulting solid was collected by filtration and washed with water to give the title compound (1.50 g, 87%) as a white solid. 1H NMR (DMSO-d6) δ 2.19 (br s, 3H); MS (ESI+) m/z 160.9 (M+H)+.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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